Ethyl 2-(4-aminooxan-4-yl)acetate
Overview
Description
Ethyl 2-(4-aminooxan-4-yl)acetate is a chemical compound with the molecular formula C_9H_15NO_3 and a molecular weight of 187.24 g/mol. This compound is characterized by its unique structure, which includes an oxan ring (a six-membered oxygen-containing heterocycle) with an amino group and an ethyl acetate moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-aminooxan-4-ylacetic acid as the starting material.
Reaction Steps: The acid is first activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Ethyl Ester Formation: The activated intermediate is then reacted with ethanol in the presence of a base (e.g., triethylamine) to yield this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Nucleophiles like sodium azide (NaN_3) can be used in substitution reactions.
Major Products Formed:
Oxidation Products: 2-(4-aminooxan-4-yl)acetic acid
Reduction Products: 2-(4-aminooxan-4-yl)ethanol
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-aminooxan-4-yl)acetate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe to study biological systems, especially in understanding enzyme-substrate interactions.
Industry: It is used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 2-(4-aminooxan-4-yl)acetate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system or chemical reaction being studied.
Comparison with Similar Compounds
2-(4-aminooxan-4-yl)acetic acid
2-(4-aminooxan-4-yl)ethanol
Various substituted oxan derivatives
Properties
IUPAC Name |
ethyl 2-(4-aminooxan-4-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-8(11)7-9(10)3-5-12-6-4-9/h2-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZYCNFJCACXKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCOCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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